D-Biopterin

Übersicht

Beschreibung

Biopterin is a pterin derivative that functions as an endogenous enzyme cofactor in many species of animals, bacteria, and fungi. It is a metabolite of guanosine triphosphate and plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin . Biopterin is also involved in the synthesis of nitric oxide, making it essential for various physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biopterin can be synthesized through various methods. One common approach involves the hydrolysis of diacetylbiopterin under alkaline conditions, followed by extraction, hydrogenation, and acid adjustment to obtain sapropterin hydrochloride . The process includes catalytic hydrogenation using a platinum catalyst under high hydrogen pressure .

Industrial Production Methods: The industrial production of biopterin involves similar synthetic routes but on a larger scale. The process is optimized for high purity and efficiency, with environmentally friendly solvents and cost-effective methods .

Analyse Chemischer Reaktionen

Reaktionstypen: Biopterin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann zu Dihydrobiopterin oxidiert werden und weiter zu Biopterin . Reduktionsreaktionen können Biopterin zurück zu Tetrahydrobiopterin umwandeln .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Oxidation: Dihydrobiopterin und Biopterin.

Reduktion: Tetrahydrobiopterin.

Wissenschaftliche Forschungsanwendungen

Biopterin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Kofaktor in verschiedenen enzymatischen Reaktionen verwendet.

Biologie: Essentiell für die Synthese von Neurotransmittern und Stickstoffmonoxid.

5. Wirkmechanismus

Biopterin wirkt als Kofaktor für aromatische Aminosäurehydroxylasen, die an der Synthese von Neurotransmittern beteiligt sind . Es spielt auch eine Rolle bei der Synthese von Stickstoffmonoxid, indem es als Kofaktor für Stickstoffoxidsynthase wirkt . Zu den molekularen Zielmolekülen gehören Enzyme wie Sepiapterin-Reduktase, 6-Pyruvoyl-Tetrahydrobiopterin-Synthase und Dihydrofolat-Reduktase .

Wirkmechanismus

Biopterin acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters . It also plays a role in the synthesis of nitric oxide by acting as a cofactor for nitric oxide synthase . The molecular targets include enzymes such as sepiapterin reductase, 6-pyruvoyl tetrahydrobiopterin synthase, and dihydrofolate reductase .

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu seinen Analogen hat Biopterin selbst in seiner vollständig oxidierten Form kaum biologische Bedeutung . Seine reduzierten Formen, wie Tetrahydrobiopterin, sind für verschiedene physiologische Prozesse von entscheidender Bedeutung .

Ähnliche Verbindungen:

Tetrahydrobiopterin (BH4): Ein essentieller Kofaktor für die Neurotransmittersynthese und die Stickstoffmonoxidproduktion.

Dihydrobiopterin (BH2): Ein Zwischenprodukt im Oxidations-Reduktions-Zyklus von Biopterinen.

Die einzigartige Rolle von Biopterin als Kofaktor in mehreren enzymatischen Reaktionen und seine Beteiligung an wichtigen physiologischen Prozessen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und industriellen Anwendungen.

Biologische Aktivität

D-Biopterin, also known as tetrahydrobiopterin (BH4), is a crucial cofactor involved in several biological processes, including the synthesis of neurotransmitters and nitric oxide. This article delves into its biological activity, highlighting its roles in various physiological and pathological contexts, supported by research findings and case studies.

Overview of this compound

This compound is a naturally occurring pteridine derivative that serves as an essential cofactor for enzymes involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It is also vital for the production of nitric oxide (NO) from L-arginine. The biochemical pathways involving this compound are critical for maintaining neurotransmitter balance and vascular health.

Biological Roles

-

Cofactor in Enzymatic Reactions :

- This compound acts as a cofactor for phenylalanine hydroxylase, which converts phenylalanine to tyrosine.

- It is also involved in the hydroxylation of tryptophan to serotonin and tyrosine to dopamine.

- Antioxidant Activity :

- Regulation of Nitric Oxide Synthesis :

Case Study: Cerebral Malaria

A study investigated biopterin levels in children with cerebral malaria (CM) compared to those with uncomplicated malaria and healthy controls. The results indicated that urine levels of BH4 were significantly lower in CM patients (1.10 μmol/mmol creatinine) compared to the other groups, suggesting a correlation between low BH4 levels and impaired NO bioavailability, potentially contributing to severe disease outcomes .

| Group | Median Urine BH4 (μmol/mmol creatinine) | Statistical Significance |

|---|---|---|

| Cerebral Malaria (CM) | 1.10 | p < 0.001 |

| Uncomplicated Malaria (UM) | 2.10 | |

| Healthy Controls (HC) | 1.60 |

Study: Phenylketonuria

In a genetic study involving 35 children diagnosed with phenylketonuria (PKU), researchers identified mutations in the phenylalanine hydroxylase gene that influenced the response to BH4 therapy. Approximately 65% of cases exhibited a classic PKU pattern, with specific mutations correlating with biopterin responsiveness, thereby reducing dietary restrictions for these patients .

This compound's biological activity is mediated through several mechanisms:

- Enzyme Activation : It activates enzymes necessary for neurotransmitter synthesis, thus affecting mood and cognitive functions.

- Regulation of Inflammation : By modulating NO production, this compound plays a role in inflammatory responses, particularly in conditions like diabetes where oxidative stress is prevalent .

- Neuroprotection : Its antioxidant properties contribute to neuroprotection against conditions characterized by oxidative damage .

Eigenschaften

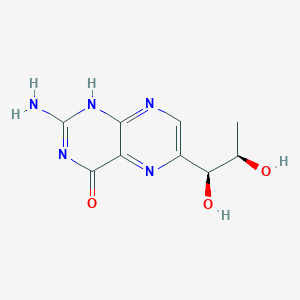

IUPAC Name |

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36183-24-1, 13039-62-8, 22150-76-1 | |

| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.